Omeprazole 5-carboxylic acid-d3 disodium salt chemical structure
Omeprazole 5-carboxylic acid-d3 disodium salt chemical structure
Technical Whitepaper: Characterization and Application of Omeprazole 5-Carboxylic Acid-d3 Disodium Salt
Abstract
This technical guide provides an in-depth structural and functional analysis of Omeprazole 5-carboxylic acid-d3 disodium salt , a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in bioanalytical assays. This compound represents the terminal oxidative metabolite of the proton pump inhibitor (PPI) omeprazole, formed via the CYP2C19 enzymatic pathway. The guide details the chemical structure, metabolic genesis, and validated LC-MS/MS protocols for its application in pharmacokinetic (PK) studies, ensuring rigorous quantification of omeprazole and its metabolites in biological matrices.
Chemical Identity & Structural Analysis
The structural integrity of the internal standard is paramount for the accuracy of quantitative mass spectrometry. Omeprazole 5-carboxylic acid-d3 disodium salt is designed to mimic the physicochemical properties of the endogenous metabolite while providing a distinct mass shift (+3 Da) to differentiate it from the analyte.
Nomenclature and Identifiers
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Chemical Name (IUPAC): Disodium 4-methoxy-6-{[(5-(methoxy-d3)-1H-benzimidazol-2-yl)sulfinyl]methyl}-5-methylpyridine-3-carboxylate.[1]
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Common Name: Omeprazole 5-carboxylic acid-d3 (disodium salt).[1]
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Molecular Formula:
-
Molecular Weight: ~422.36 g/mol (varies slightly based on isotopic enrichment).
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Solubility: Highly soluble in water (>20 mg/mL) and methanol due to the disodium salt formation.
Structural Elucidation
The molecule consists of two primary heterocyclic ring systems linked by a sulfinyl methyl bridge:[2]
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Benzimidazole Moiety: Contains the deuterium label on the methoxy group at position 5 (or 6, due to tautomerism). The nitrogen at position 1 is deprotonated and coordinates with a sodium ion.
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Pyridine Moiety: The key metabolic modification occurs here. The methyl group at position 5 of the pyridine ring (in the parent omeprazole) is fully oxidized to a carboxylate group (
), which coordinates with the second sodium ion.
Table 1: Structural Comparison
| Feature | Parent Drug (Omeprazole) | Metabolite (Omeprazole 5-carboxylic acid) | IS (d3-Analog) |
| Pyridine C-5 | Methyl ( | Carboxylate ( | Carboxylate ( |
| Benzimidazole C-5 | Methoxy ( | Methoxy ( | Methoxy-d3 ( |
| Ionization State | Neutral / Weak Base | Anionic (at physiological pH) | Anionic (Disodium Salt) |
Metabolic Context & Synthesis[1][4]
Understanding the biological origin of this compound is essential for interpreting PK data. Omeprazole is extensively metabolized in the liver by the Cytochrome P450 system.[3][4][5]
The CYP2C19 Oxidation Pathway
The formation of the 5-carboxylic acid metabolite is a multi-step oxidative process mediated primarily by CYP2C19 .
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Hydroxylation: CYP2C19 hydroxylates the 5-methyl group of the pyridine ring to form 5-hydroxyomeprazole .[6]
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Oxidation: Cytosolic alcohol dehydrogenases or further P450 activity oxidizes the hydroxyl group to a carboxylic acid.
Note on Pharmacogenetics: Because this pathway is CYP2C19-dependent, the ratio of Omeprazole to Omeprazole 5-carboxylic acid is a critical biomarker for determining a patient's metabolizer status (Poor vs. Extensive Metabolizers).
Pathway Visualization
Figure 1: Metabolic pathway of Omeprazole showing the genesis of the 5-carboxylic acid metabolite via CYP2C19.
Analytical Application: LC-MS/MS Protocol
The primary application of Omeprazole 5-carboxylic acid-d3 is as an Internal Standard for quantifying the metabolite in human plasma. The d3-label provides mass differentiation while maintaining identical chromatographic retention, ensuring compensation for matrix effects.
Experimental Workflow
Step 1: Stock Preparation
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Dissolve 1 mg of Omeprazole 5-carboxylic acid-d3 disodium salt in 1 mL of Methanol:Water (50:50, v/v).
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Critical: The disodium salt is hygroscopic.[7] Equilibrate the vial to room temperature before weighing to prevent moisture absorption which alters stoichiometry.
Step 2: Sample Extraction (Protein Precipitation)
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Aliquot 50 µL of plasma into a 96-well plate.
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Add 20 µL of IS Working Solution (500 ng/mL in methanol).
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Add 150 µL of Acetonitrile (precipitating agent).
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Vortex for 2 minutes at 1500 rpm.
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Centrifuge at 4000 x g for 10 minutes at 4°C.
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Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.
Step 3: LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) | Retains polar carboxylic acid metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates the acid for better retention. |
| Mobile Phase B | Acetonitrile | Strong eluent for gradient separation. |
| Ionization | ESI Positive Mode | Although an acid, the benzimidazole nitrogen protonates readily ( |
| MRM Transition | 423.1 | Transition corresponds to the loss of the sulfinyl-pyridine moiety. |
Self-Validating Quality Control
To ensure the integrity of the assay, the following acceptance criteria must be met:
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IS Response Consistency: The peak area of the d3-IS should not vary by more than ±15% across the run.
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Retention Time Match: The d3-IS must elute within ±0.05 minutes of the analyte (Omeprazole 5-carboxylic acid).
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Isotopic Purity Check: Inject a blank sample containing only the IS. There should be <0.5% interference at the analyte's mass transition (contribution of d0 in d3 standard).
Handling & Stability Guidelines
The disodium salt form confers solubility but introduces specific stability challenges.
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Light Sensitivity: Like the parent omeprazole, the 5-carboxylic acid metabolite is photosensitive. All procedures must be performed under yellow (sodium vapor) light or in amber glassware.
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pH Stability: The compound is unstable in acidic media for prolonged periods (acid-catalyzed rearrangement). Reconstituted solutions in acidic mobile phase should be analyzed within 24 hours.
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Storage: Store the solid powder at -20°C under desiccant. The disodium salt is highly hygroscopic; exposure to humid air will lead to deliquescence.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 51346631, Omeprazole-5-carboxylic acid, disodium salt. Retrieved October 26, 2023, from [Link]
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Klotz, U. (2000). The role of pharmacogenetics in the metabolism of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 14(s1), 117-123. (Contextual grounding for CYP2C19 pathway).
Sources
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- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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